2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride
Description
2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride (C₇H₃BrCl₂FNO) is a halogen-rich aromatic compound characterized by a benzimidoyl chloride backbone substituted with bromine, chlorine, and fluorine at the 2-, 4-, and 6-positions, respectively. This compound is likely synthesized via condensation reactions involving halogenated aromatic aldehydes and hydroxylamine derivatives, analogous to methods used for structurally related imine compounds .
Properties
Molecular Formula |
C7H3BrCl2FNO |
|---|---|
Molecular Weight |
286.91 g/mol |
IUPAC Name |
(1Z)-2-bromo-4-chloro-6-fluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H3BrCl2FNO/c8-4-1-3(9)2-5(11)6(4)7(10)12-13/h1-2,13H/b12-7- |
InChI Key |
XSMANDNVBFHADI-GHXNOFRVSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1F)/C(=N/O)/Cl)Br)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=NO)Cl)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents like potassium permanganate or sodium borohydride for redox reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzimidoyl chlorides, while oxidation reactions can produce corresponding benzimidoyl oxides .
Scientific Research Applications
2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride involves its interaction with molecular targets through its functional groups. The halogen atoms and hydroxy group can form bonds with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a family of polyhalogenated benzimidoyl derivatives. Key structural analogs include:
Substituent Effects on Properties
- Halogen Diversity : The combination of Br, Cl, and F in the target compound creates a unique electronic environment. Bromine and chlorine contribute steric bulk and electron-withdrawing effects, while fluorine enhances electronegativity and metabolic stability compared to analogs with fewer halogens .
- Functional Group Reactivity: The N-hydroxybenzimidoyl chloride group is more reactive toward nucleophiles (e.g., amines, alcohols) than phenol or acetamide groups in analogs, making it a versatile intermediate in coupling reactions .
Physicochemical Properties
- Solubility: The N-hydroxy group and polar benzimidoyl chloride moiety likely improve solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to non-polar analogs like 2-bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol .
- Thermal Stability : The trifluoromethoxy group in 4-(trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride enhances thermal stability (mp >200°C), whereas the target compound’s N-hydroxy group may reduce decomposition temperatures .
Biological Activity
2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data tables.
The molecular formula of 2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride is , with a molecular weight of approximately 238.47 g/mol. The compound features halogen substituents which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H4BrClFNO |
| Molecular Weight | 238.47 g/mol |
| IUPAC Name | 2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride |
Synthesis
The synthesis of 2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride typically involves the chlorination and bromination of N-hydroxybenzimidoyl derivatives. The synthetic route can be optimized for yield and purity, often employing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency.
Biological Activity
Research indicates that 2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound has significant antibacterial activity against several strains of bacteria, including resistant strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
- Anticancer Activity : Preliminary research suggests that the compound may inhibit the proliferation of cancer cells in vitro. For example, it has been tested against human breast cancer (MDA-MB-231) and glioblastoma cell lines, showing IC50 values in the micromolar range, indicating potential as a chemotherapeutic agent.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer metabolism and viral replication, potentially offering a dual mechanism for therapeutic application.
Case Studies
A notable study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various benzimidoyl derivatives, including 2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride. The results indicated that this compound significantly reduced cell viability in treated glioblastoma cells compared to controls, with an IC50 value determined at approximately 25 µM over a 72-hour exposure period .
The biological activity of 2-Bromo-4-chloro-6-fluoro-N-hydroxybenzimidoyl chloride can be attributed to several mechanisms:
- Electrophilic Attack : The halogen atoms on the benzene ring enhance electrophilic reactivity, allowing the compound to interact with nucleophilic sites on target biomolecules.
- Hydrogen Bonding : The N-hydroxy group can form hydrogen bonds with active sites on enzymes or receptors, potentially leading to inhibition or modulation of their activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
